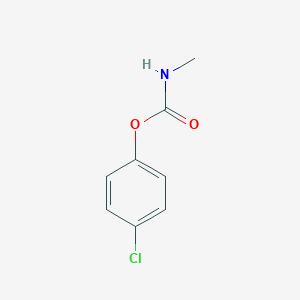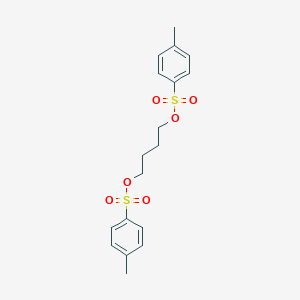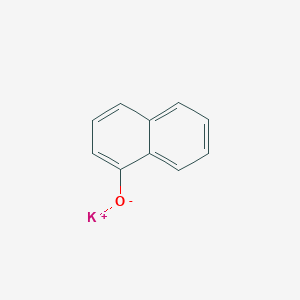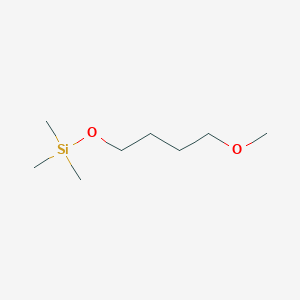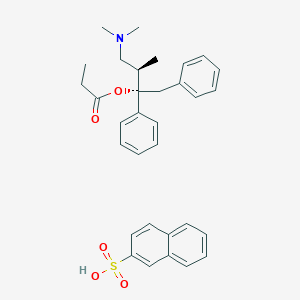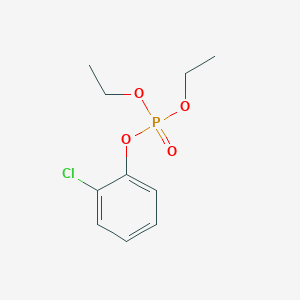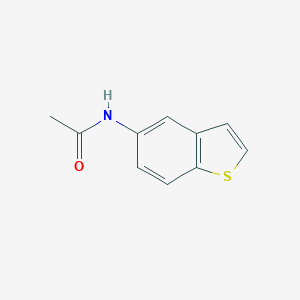
N-(1-benzothiophen-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzothiophen-5-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA is a heterocyclic organic compound that consists of a benzene ring fused to a thiophene ring. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
N-(1-benzothiophen-5-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has also been studied for its potential use as a diagnostic tool for cancer.
Mécanisme D'action
The mechanism of action of N-(1-benzothiophen-5-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. This compound has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzothiophen-5-yl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it exhibits a range of biological activities that can be studied in vitro and in vivo. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1-benzothiophen-5-yl)acetamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, the development of more potent and selective this compound derivatives could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(1-benzothiophen-5-yl)acetamide can be achieved through a variety of methods, including the reaction of benzothiophene with acetic anhydride in the presence of a catalyst. Another method involves the reaction of benzothiophene with acetic acid and acetic anhydride in the presence of a catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Propriétés
Numéro CAS |
18044-91-2 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
N-(1-benzothiophen-5-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3,(H,11,12) |
Clé InChI |
JFHLLKZLWAUUSO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=C2 |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)SC=C2 |
Solubilité |
27.9 [ug/mL] |
Synonymes |
5-(Acetylamino)benzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



